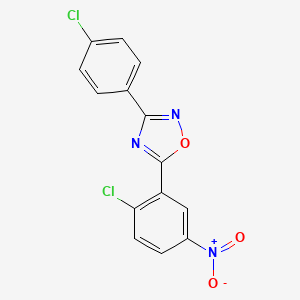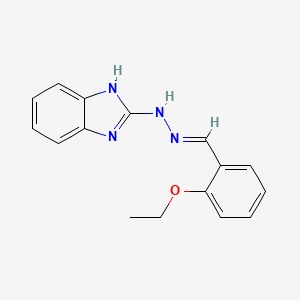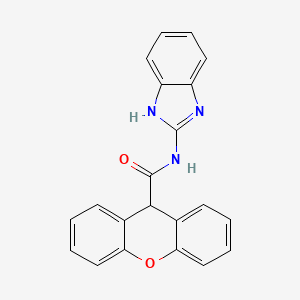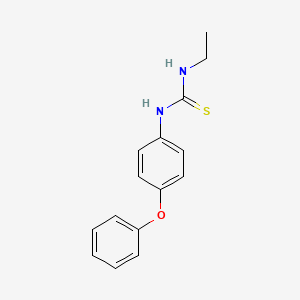
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as CNP-OXD, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process involving the reaction of chloronitrobenzene with chlorobenzene, followed by cyclization using a suitable reagent. CNP-OXD has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity towards specific targets. This compound has been shown to possess high selectivity towards COX-2 and topoisomerase II, making it a potential candidate for the development of anti-cancer and anti-inflammatory drugs. However, this compound also has several limitations, including its low solubility in aqueous solutions and its potential toxicity towards normal cells. Further studies are needed to address these limitations and optimize the use of this compound in lab experiments.
Direcciones Futuras
For the use of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 2-chloro-5-nitrophenyl and 4-chlorophenyl chlorides in the presence of a suitable base, such as potassium carbonate, to yield 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2-dihydro-1,2,4-oxadiazole. This intermediate is then oxidized using a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound. The synthesis of this compound has been optimized using various methods, including microwave irradiation and solvent-free conditions, to improve the yield and reduce the reaction time.
Aplicaciones Científicas De Investigación
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess anti-microbial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-9-3-1-8(2-4-9)13-17-14(22-18-13)11-7-10(19(20)21)5-6-12(11)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKDVLDLZBTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)
![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)

![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)

![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)
